Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a fluorinated quinoline derivativeThe incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylate derivatives, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it valuable for studying enzyme inhibition and other biochemical processes.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A non-fluorinated analog with similar structural features but different biological activity.
6-Fluoro-1,2,3,4-tetrahydroquinoline: A closely related compound with a fluorine atom at a different position on the quinoline ring.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological properties .
Uniqueness
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the presence of both the fluorine atom and the ethyl ester group. These features enhance its biological activity and make it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14FNO2 |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h6-7,14H,2-5H2,1H3 |
InChI Key |
RHSFMLQUUIKQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)F)NCCC2 |
Origin of Product |
United States |
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